1-(4-Methylcyclohexyl)piperazine
Overview
Description
“1-(4-Methylcyclohexyl)piperazine” is a chemical compound with the linear formula C12H24N2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-(4-Methylcyclohexyl)piperazine” contains a total of 36 bonds. There are 14 non-H bonds, 1 rotatable bond, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis
As a secondary amine, piperazine can participate in a variety of chemical reactions. It can act as a base, forming salts when reacted with acids. It can also react with organic halides to form substituted piperazines, which are crucial building blocks in the pharmaceutical industry .Physical And Chemical Properties Analysis
Piperazine typically appears as a clear, colorless liquid, or white crystalline solid. It is hygroscopic, which means it readily absorbs water from the environment. It has a slightly bitter taste and a faint, amine-like odor. It is freely soluble in water and ethylene glycol, but insoluble in diethyl ether .Scientific Research Applications
I have conducted a search for the scientific research applications of “1-(4-Methylcyclohexyl)piperazine,” but unfortunately, there seems to be a lack of readily available detailed information on specific applications in scientific studies. The available resources primarily provide product availability and purchasing options .
Mechanism of Action
Target of Action
It is known that piperazine derivatives often interact with various receptors and enzymes in the body .
Mode of Action
Piperazine compounds generally work by interacting with their targets and causing changes in their function . For instance, some piperazines are known to block the action of acetylcholine at the myoneural junction, leading to paralysis of parasites .
Safety and Hazards
properties
IUPAC Name |
1-(4-methylcyclohexyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-10-2-4-11(5-3-10)13-8-6-12-7-9-13/h10-12H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPCWYQQBFGMBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963041 | |
Record name | 1-(4-Methylcyclohexyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60963041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylcyclohexyl)piperazine | |
CAS RN |
435345-42-9 | |
Record name | 1-(4-Methylcyclohexyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60963041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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